molecular formula C12H10F2O B11894692 2-(Difluoromethyl)naphthalene-5-methanol

2-(Difluoromethyl)naphthalene-5-methanol

Cat. No.: B11894692
M. Wt: 208.20 g/mol
InChI Key: MWNONQUHOICMJX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-5-methanol is an organic compound with the molecular formula C12H10F2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a difluoromethyl group and a methanol group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-5-methanol typically involves the introduction of the difluoromethyl group and the methanol group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. This can be achieved through the reaction of naphthalene with difluoromethylating agents such as FSO2CF2CO2TMS or CF2N2 under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using similar reagents and catalysts as in laboratory synthesis. The scalability of these reactions and the availability of difluoromethylating agents are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-5-methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the methanol group to a methyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield 2-(Difluoromethyl)naphthalene-5-carboxylic acid, while reduction can produce 2-(Difluoromethyl)naphthalene.

Scientific Research Applications

2-(Difluoromethyl)naphthalene-5-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-5-methanol involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methanol group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)naphthalene-5-methanol include:

  • 2-(Trifluoromethyl)naphthalene
  • 2-(Chloromethyl)naphthalene
  • 2-(Bromomethyl)naphthalene

Uniqueness

The uniqueness of this compound lies in the presence of both the difluoromethyl and methanol groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the methanol group provides a site for further chemical modifications .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

[6-(difluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)9-4-5-11-8(6-9)2-1-3-10(11)7-15/h1-6,12,15H,7H2

InChI Key

MWNONQUHOICMJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CO

Origin of Product

United States

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